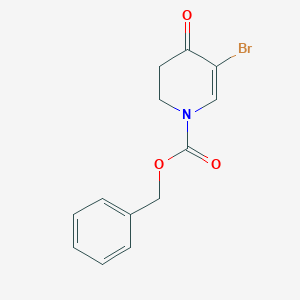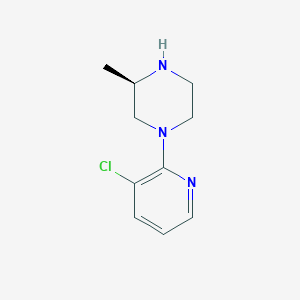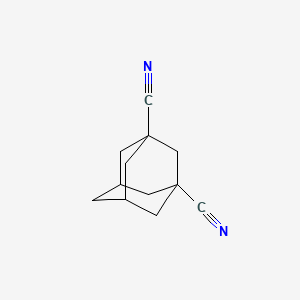
Adamantane-1,3-dicarbonitrile
Vue d'ensemble
Description
Adamantane-1,3-dicarbonitrile is a chemical compound with the CAS Number: 62472-38-2 and a molecular weight of 186.26 . It is a solid substance stored at room temperature . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
Molecular Structure Analysis
Adamantane, a polycyclic cage molecule with high symmetry and remarkable properties , is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure . The specific molecular structure of Adamantane-1,3-dicarbonitrile is not detailed in the retrieved papers.Applications De Recherche Scientifique
Drug Delivery Systems
Adamantane-1,3-dicarbonitrile: plays a significant role in the development of drug delivery systems. Its unique structure allows it to be used as an anchor in the lipid bilayer of liposomes . This application is crucial for targeted drug delivery, ensuring that medications are delivered directly to the site of action, thereby increasing efficacy and reducing side effects.
Surface Recognition Studies
The compound’s ability to participate in surface recognition makes it valuable in the study of molecular interactions. This is particularly important in the design of new materials and sensors, where the recognition of specific molecules can lead to significant advancements .
Synthesis of Schiff Bases
Adamantane-1,3-dicarbonitrile: is used in the synthesis of Schiff bases, which are an important class of organic compounds. These bases have applications in coordination chemistry, serving as ligands to form complexes with various metals . These complexes can have catalytic, optical, and medicinal properties.
Antimicrobial and Anticancer Agents
The adamantane structure is known to disrupt various enzymes, which makes adamantane derivatives, including Adamantane-1,3-dicarbonitrile , potential candidates for antimicrobial and anticancer agents. They inhibit dihydrofolate reductase (DHFR), an enzyme critical in the proliferation of cancer cells and bacteria .
CNS Drug Targeting
The incorporation of adamantane into drug molecules enhances their ability to penetrate the central nervous system (CNS). This makes Adamantane-1,3-dicarbonitrile a valuable scaffold for developing drugs targeting CNS-related diseases .
Antidiabetic Agents
Adamantane derivatives have shown promise as antidiabetic agents. Their ability to modulate enzymes and receptors involved in glucose metabolism can lead to new treatments for diabetes .
Anti-Parkinson and Antiviral Drugs
The adamantane moiety has been used in the development of anti-Parkinson and antiviral drugs. Its derivatives, including Adamantane-1,3-dicarbonitrile , can enhance the lipophilicity and pharmacological properties of these drugs, improving their effectiveness .
Nanotechnology and Material Science
The rigid cage-like structure of adamantane makes it an ideal building block in nanotechnology and material scienceAdamantane-1,3-dicarbonitrile can be used to create novel materials with enhanced stability and unique properties .
Safety and Hazards
Propriétés
IUPAC Name |
adamantane-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQLLMXNIOWBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456884 | |
| Record name | Adamantane-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-1,3-dicarbonitrile | |
CAS RN |
62472-38-2 | |
| Record name | Adamantane-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





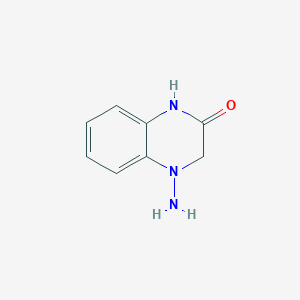
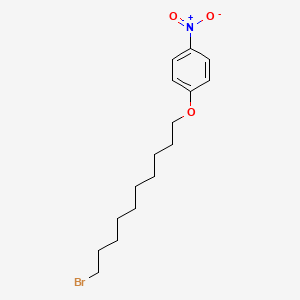

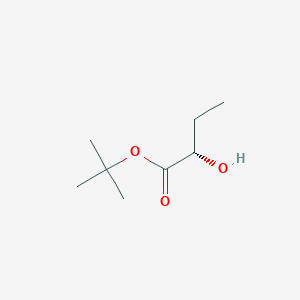

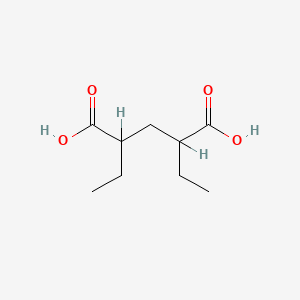

![(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600838.png)
![2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B1600840.png)
